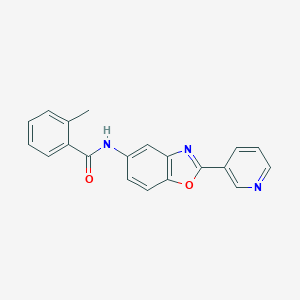

![molecular formula C21H24ClN3O3 B251795 N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B251795.png)

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide, also known as ACPA, is a chemical compound that has been used in scientific research for various purposes. ACPA belongs to the class of compounds known as CB1 receptor agonists, which are substances that activate the CB1 receptors in the brain and other parts of the body.

Wirkmechanismus

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide activates CB1 receptors in the brain and other parts of the body, leading to various physiological effects. CB1 receptors are primarily found in the central nervous system and are involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability. N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide binds to CB1 receptors and activates them, leading to the release of various neurotransmitters such as dopamine, serotonin, and GABA.

Biochemical and Physiological Effects

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have various biochemical and physiological effects, including the modulation of pain, mood, appetite, and memory. N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammation. N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has also been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to increase food intake and body weight in animal models of appetite suppression. N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has also been shown to enhance memory consolidation in animal models of memory impairment.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has several advantages for lab experiments, including its potency, selectivity, and stability. N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide is a potent CB1 receptor agonist and has high selectivity for CB1 receptors over other receptors. N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide is also stable and can be stored for long periods without losing its potency. However, N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has some limitations for lab experiments, including its solubility and toxicity. N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide is poorly soluble in water and requires the use of organic solvents for administration. N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide can also be toxic at high doses and requires careful dosing in animal experiments.

Zukünftige Richtungen

There are several future directions for the use of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide in scientific research. One area of interest is the study of the role of CB1 receptors in pain and inflammation. N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammation, and further research is needed to investigate its potential therapeutic use in humans. Another area of interest is the study of the effects of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide on appetite and metabolism. N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been shown to increase food intake and body weight in animal models of appetite suppression, and further research is needed to investigate its potential use in the treatment of obesity and related metabolic disorders. Finally, the development of more potent and selective CB1 receptor agonists based on the structure of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide may lead to the discovery of new drugs for the treatment of various neurological and psychiatric disorders.

Synthesemethoden

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide involves several steps, starting with the reaction of 4-acetylpiperazine with 4-nitrophenyl chloroformate to form N-(4-nitrophenyl)-4-acetylpiperazine. This intermediate is then reacted with 4-chloro-2-methylphenol to form N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide. The final product is purified using various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide has been used in scientific research for various purposes, including the study of the endocannabinoid system, which is a complex system of neurotransmitters and receptors that plays a crucial role in many physiological processes such as pain, mood, appetite, and memory. N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide is a potent CB1 receptor agonist and has been used to investigate the role of CB1 receptors in various physiological processes.

Eigenschaften

Molekularformel |

C21H24ClN3O3 |

|---|---|

Molekulargewicht |

401.9 g/mol |

IUPAC-Name |

N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-chloro-2-methylphenoxy)acetamide |

InChI |

InChI=1S/C21H24ClN3O3/c1-15-13-17(22)3-8-20(15)28-14-21(27)23-18-4-6-19(7-5-18)25-11-9-24(10-12-25)16(2)26/h3-8,13H,9-12,14H2,1-2H3,(H,23,27) |

InChI-Schlüssel |

XZWTYQNDVAPCOZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |

Kanonische SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

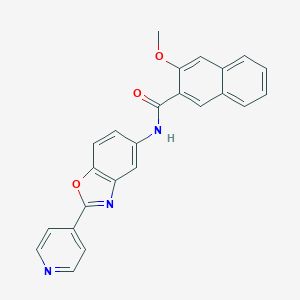

![N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]-2-naphthamide](/img/structure/B251715.png)

![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]naphthalene-1-carboxamide](/img/structure/B251719.png)

![N-[2-(3-chloro-4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B251722.png)

![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251724.png)

![N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251726.png)

![3-methyl-N-[(3-methylpyridin-2-yl)carbamothioyl]butanamide](/img/structure/B251728.png)

![N-{[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}propanamide](/img/structure/B251729.png)

![N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}propanamide](/img/structure/B251730.png)

![4-isopropoxy-N-{[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B251733.png)

![3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B251735.png)

![3-iodo-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251737.png)

![N-[4-({[(4-chlorobenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251746.png)